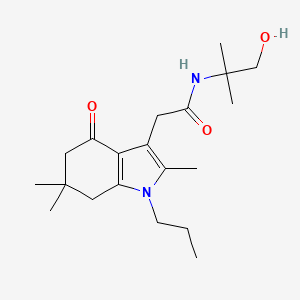![molecular formula C21H23N3O B4933022 3-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1H-indole](/img/structure/B4933022.png)
3-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1H-indole is a compound that belongs to the class of indole derivatives. It has been studied for its potential applications in scientific research, particularly in the fields of neuroscience and cancer research.
Mécanisme D'action
The mechanism of action of 3-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1H-indole involves its interaction with dopamine receptors in the brain. It has been shown to act as a partial agonist at the D2 dopamine receptor, which is involved in the regulation of movement, emotion, and motivation. It has also been shown to inhibit the activity of the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied. It has been shown to increase the release of dopamine in the brain, which can lead to increased motivation and pleasure. It has also been shown to have anti-inflammatory and antioxidant effects, as well as the ability to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1H-indole in lab experiments is its ability to selectively interact with dopamine receptors, which can be useful in studying the role of these receptors in various physiological and pathological processes. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its usefulness in certain types of experiments.
Orientations Futures
There are many potential future directions for research on 3-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1H-indole. One area of interest is its potential applications in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Another area of interest is its potential as an anti-cancer agent, which could be explored further in preclinical and clinical studies. Additionally, the development of new synthetic methods for this compound could lead to improved yields and greater availability for research purposes.
Méthodes De Synthèse
The synthesis of 3-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1H-indole involves the condensation of 1-(4-phenylpiperazin-1-yl)propan-1-one with indole-3-carboxaldehyde in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified by column chromatography or recrystallization.
Applications De Recherche Scientifique
3-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1H-indole has been studied for its potential applications in scientific research. It has been shown to have neuroprotective effects, as well as anti-cancer properties. In neuroscientific research, it has been used to study the role of dopamine receptors in the brain, as well as to investigate the mechanisms of action of certain drugs. In cancer research, it has been studied for its ability to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
3-(1H-indol-3-yl)-1-(4-phenylpiperazin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c25-21(11-10-17-16-22-20-9-5-4-8-19(17)20)24-14-12-23(13-15-24)18-6-2-1-3-7-18/h1-9,16,22H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGAWYENAXLGWPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CCC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[2-(4-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B4932941.png)
![N-[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine](/img/structure/B4932948.png)

![11-benzoyl-4b,7,8,9-tetrahydro-6H-dibenzo[2,3:5,6][1,4]diazepino[7,1-a]isoindole-5,15-dione](/img/structure/B4932972.png)
![N-{4-[(4-fluorobenzyl)oxy]benzyl}-2-pyridinamine](/img/structure/B4932976.png)
![3-[6,7-dimethoxy-1-(4-nitrophenyl)-3,4-dihydro-2(1H)-isoquinolinyl]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4932984.png)
![5-[(benzylamino)sulfonyl]-2-chloro-N-(2-nitrophenyl)benzamide](/img/structure/B4932998.png)
![N-[3-(dibenzylamino)-2-hydroxypropyl]-N-(4-methylphenyl)-4-nitrobenzenesulfonamide](/img/structure/B4933003.png)

![(2-{[2-(4-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B4933019.png)

![2-({4-[2-cyano-2-(3-fluorophenyl)vinyl]phenoxy}methyl)benzonitrile](/img/structure/B4933037.png)
![1-methyl-2-(3-phenoxybenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4933042.png)
![N-[2-(allyloxy)benzyl]-2,5-dimethoxyaniline](/img/structure/B4933044.png)
